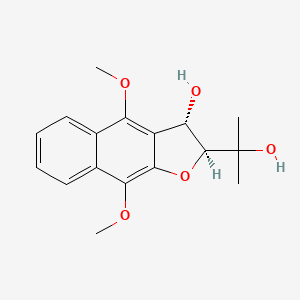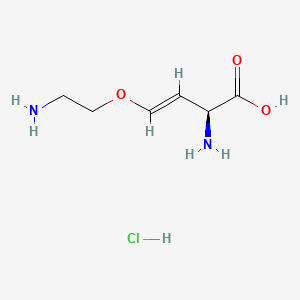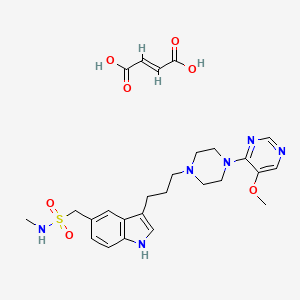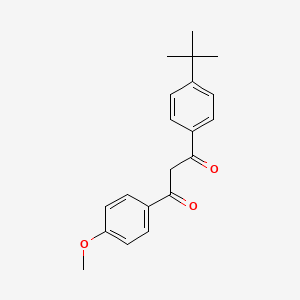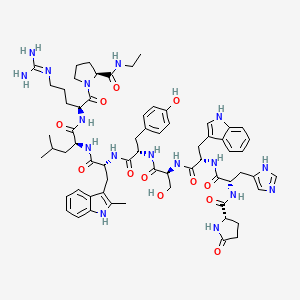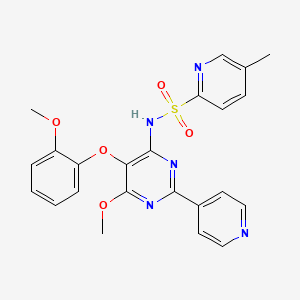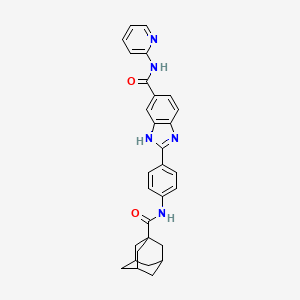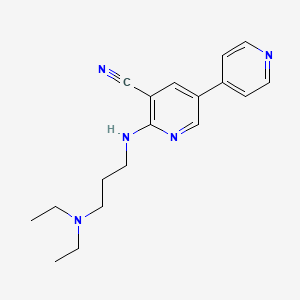
Azanator
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanator is a chemical compound with the molecular formula C₁₈H₁₈N₂O. It is known for its unique structure, which includes a benzopyrano-pyridine core. This compound has a density of 1.206 g/cm³ and a boiling point of 432.4°C at 760 mmHg
Aplicaciones Científicas De Investigación
Azanator has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanator can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. One common method involves the reaction of a diazonium salt with an electron-rich aromatic compound under acidic conditions. This process typically requires low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the diazonium coupling reaction is carried out. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow systems has also been explored to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Azanator undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .
Mecanismo De Acción
The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .
Comparación Con Compuestos Similares
Azanator is unique due to its benzopyrano-pyridine core structure, which distinguishes it from other similar compounds. Some similar compounds include:
Azo compounds: These compounds contain the -N=N- functional group and are widely used in dyes and pigments.
Azacycles: These are cyclic compounds containing nitrogen atoms, such as azetidine and piperidine.
Propiedades
Número CAS |
37855-92-8 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3 |
Clave InChI |
ALIOEEFZPKWPAV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |
SMILES canónico |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |
Apariencia |
Solid powder |
Otros números CAS |
37855-92-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






